molecular formula C13H13N5O2 B10997897 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10997897
M. Wt: 271.27 g/mol
InChI Key: KIEUFDHBKIUXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide is a heterocyclic compound that features a furan ring, a triazole ring, and a pyrrole ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under suitable conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide is unique due to the combination of the furan, triazole, and pyrrole rings in a single molecule. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C13H13N5O2/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19)

InChI Key

KIEUFDHBKIUXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.